molecular formula C10H14 B1294627 3-Ethyl-o-xylene CAS No. 933-98-2

3-Ethyl-o-xylene

Cat. No. B1294627
CAS RN: 933-98-2
M. Wt: 134.22 g/mol
InChI Key: QUBBAXISAHIDNM-UHFFFAOYSA-N
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Description

3-Ethyl-o-xylene is a derivative of xylene with an ethyl group substituent. While the provided papers do not directly discuss 3-Ethyl-o-xylene, they provide insights into the behavior of similar hydrocarbon compounds, which can be extrapolated to understand the properties and reactions of 3-Ethyl-o-xylene. The papers focus on the synthesis and behavior of ethylene/propylene copolymers and the reaction kinetics of ethylene and propylene with atomic oxygen.

Synthesis Analysis

The synthesis of ethylene/propylene copolymers is modeled in the first paper using acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of copolymers with varying degrees of methyl branching, which is relevant to understanding the synthesis of branched xylene derivatives like 3-Ethyl-o-xylene. The ADMET polymerization technique is characterized by its ability to produce copolymers with a controlled structure and a high level of branching, which could be applicable to the synthesis of 3-Ethyl-o-xylene .

Molecular Structure Analysis

The molecular structure of the ethylene/propylene copolymers is analyzed using NMR, IR, DSC, WAXD, and GPC analysis in the first paper. These techniques provide a comprehensive understanding of the primary and higher-level structure of the copolymers. For 3-Ethyl-o-xylene, similar analytical methods could be used to determine its molecular structure and the effect of the ethyl substituent on the overall molecular configuration .

Chemical Reactions Analysis

The second paper discusses the reaction kinetics of ethylene and propylene with atomic oxygen. The rate constants for these reactions are determined over a wide temperature range, which is crucial for understanding the reactivity of hydrocarbons. These findings can be used to infer the reactivity of 3-Ethyl-o-xylene with atomic oxygen, as the presence of the ethyl group may influence the reaction kinetics .

Physical and Chemical Properties Analysis

The physical properties of the ethylene/propylene copolymers, such as melting point and heat of fusion, are shown to vary with the degree of branching. As the methyl branch content increases, both the melting point and heat of fusion decrease. This suggests that for 3-Ethyl-o-xylene, the presence of an ethyl group could similarly affect its physical properties, potentially lowering its melting point and heat of fusion compared to its unbranched counterpart .

Scientific Research Applications

Summary of the Application

3-Ethyl-o-xylene is used in the petrochemical industry, where it plays a significant role in the separation of ethylbenzene from C8 aromatic hydrocarbons . This separation process is challenging due to the close relative volatility of ethylbenzene and xylene mixtures .

Methods of Application or Experimental Procedures

In the study, a distillation process was designed using methyl phenylacetate as an extractant . A genetic algorithm (GA) was used to evaluate the economic and environmental factors of the process, and Aspen Dynamic was used to assess the dynamic performance . The sequential optimization method was used to obtain the initial process parameters .

Results or Outcomes

The optimal total annual cost and CO2 emissions were 11.7% and 23.7% lower than those of the initial process . Two control strategies were designed based on a steady process, and the temperature deviation of one was found to be smaller than that of the other . The temperature of the process was more stable under the control of the strategy with the smaller temperature deviation .

Application in Proton NMR Spectroscopy

Summary of the Application

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool used in the fields of medicine and chemistry . It provides detailed information about the structure of organic compounds . 3-Ethyl-o-xylene can be used in NMR spectroscopy to provide information about its structure .

Methods of Application or Experimental Procedures

In NMR spectroscopy, different peaks give information about different atoms in a molecule according to specific chemical environments and bonding between atoms . The most common isotopes used to detect NMR signals are 1H and 13C .

Results or Outcomes

The NMR spectrum of 3-Ethyl-o-xylene would show peaks corresponding to the unique protons in the molecule . The chemical shift of these peaks indicates the type of environment the protons are in .

Application in Cosmetics

Summary of the Application

3-O-ethyl ascorbic acid, a derivative of ascorbic acid, is used in cosmetics for its whitening properties . It is more stable than ascorbic acid and has good antioxidant potential .

Methods of Application or Experimental Procedures

The antioxidant potential of 3-O-ethyl ascorbic acid was analyzed by assessing its reduction and 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging ability . Its whitening capacity was analyzed by assessing its tyrosinase inhibitory ability .

Results or Outcomes

The half-inhibitory concentration (IC50) value of 3-O-ethyl ascorbic acid was found to be 0.032 g/L for DPPH radical scavenging ability and 7.5 g/L for tyrosinase inhibition . It also showed a good reducing ability at a concentration of 1.5 g/L .

Application in Bromination Studies

Summary of the Application

Bromination is a type of electrophilic aromatic substitution reaction that has industrial applications, environmental consequences, and potentially adverse biological effects . 3-Ethyl-o-xylene can be used in bromination studies to understand the effects of different substituents on the rate and selectivity of bromination .

Methods of Application or Experimental Procedures

In these studies, kinetic experiments are conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes . The relative contributions of these brominating agents to overall bromination rates can be calculated via nonlinear regression analyses of kinetic data collected under a variety of solution conditions .

Results or Outcomes

The results of these studies show that the structure of the substituent has a significant effect on bromination rates . For example, for bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl .

Application in Continuous-Flow Synthesis

Summary of the Application

3-Ethyl-o-xylene can be used in the continuous-flow synthesis of nitro-o-xylenes, which are important ingredients and intermediates applied broadly in pharmaceuticals, agricultural chemicals, dyes, and many other areas .

Methods of Application or Experimental Procedures

In this process, the effects of parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time on the reaction were studied . The main impurities of this continuous-flow nitration process were also studied in detail .

Results or Outcomes

Under the optimal conditions, the yield of products reached 94.1%, with a product throughput of 800 g/h . The method was also successfully applied to the nitrification of p-xylene, toluene, and chlorobenzene with good yields .

Safety And Hazards

Xylene, including 3-Ethyl-o-xylene, is known to be toxic and can pose a potential occupational hazard for those who come into contact with it regularly . Short-term exposure can result in irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects . Long-term exposure may cause hazardous effects on the respiratory system, central nervous system, cardiovascular system, and renal system . It is also flammable and can cause skin and eye irritation .

Future Directions

While 3-Ethyl-o-xylene is widely used in various industries, there is a growing interest in finding safer alternatives due to its health hazards . Furthermore, there is a need for more research to fully understand the synthesis, chemical reactions, and mechanism of action of 3-Ethyl-o-xylene.

properties

IUPAC Name

1-ethyl-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBBAXISAHIDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865479
Record name 3-Ethyl-o-xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dimethylbenzene

CAS RN

933-98-2, 29224-55-3
Record name 1-Ethyl-2,3-dimethylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-o-xylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethyldimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029224553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2,3-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethyl-o-xylene
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Record name 3-ethyl-o-xylene
Source European Chemicals Agency (ECHA)
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Record name 3-ETHYL-O-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
MC Hoff - Journal of the American Chemical Society, 1958 - ACS Publications
… At 2 and 5 minutes, when sufficient quantities are present for accurate measurement, the ratio of 3-ethyl-o-xylene to 4-ethyl-o-xylene is 1:7, substantially larger than calculated ratio of 1:…
Number of citations: 9 pubs.acs.org
JC Gonçalves, AFP Ferreira… - Chemical Engineering & …, 2019 - Wiley Online Library
The minimum cross diameter of organic species is highly important in catalyst and adsorbent design. In the aromatics industry, the size of the desired compound is the cornerstone of the …
Number of citations: 12 onlinelibrary.wiley.com
FN Alfikri, R Pujiarti, MG Wibisono, EB Hardiyanto - Scientifica, 2020 - hindawi.com
Buds and flowers of clove (Syzygium aromaticum L.) are economically important essential oil sources. The purpose of this study was to assess the yield, quality, and antioxidant activity …
Number of citations: 46 www.hindawi.com
S Cumalı, KC Güven - Journal of Black Sea/Mediterranean …, 2007 - dergipark.org.tr
The air pollution due to exhausted gas from vehicles was studied in tunnels, bridges in Istanbul city and the contribution of exhausted gas from boat to the seawater in Golden Horn. The …
Number of citations: 8 dergipark.org.tr
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
X Yao, B Fan, JP Doucet, A Panaye… - QSAR & …, 2003 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) models based on molecular descriptors derived from molecular structures have been developed for the prediction of liquid heat …
Number of citations: 20 onlinelibrary.wiley.com
MD Wessel, PC Jurs - Journal of chemical information and …, 1995 - ACS Publications
The physical properties of organic compounds are often used as a means of determining the safety protocols associated with their usage. Thenormal boiling point of a compound is …
Number of citations: 69 pubs.acs.org
X Xu, S Shan, W Wang, H Liu - Evidence-based Complementary and …, 2020 - hindawi.com
Moxibustion plays an important role in the prevention and treatment of diseases and the promotion of human health. In this study, the components in moxa smoke from Jiangxi Poai …
Number of citations: 8 www.hindawi.com
HE McClelland, PC Jurs - Journal of Chemical Information and …, 2000 - ACS Publications
A quantitative structure−property relationship (QSPR) is developed to relate the molecular structures of 420 diverse organic compounds to their vapor pressures at 25 C expressed as …
Number of citations: 97 pubs.acs.org
M Cheng, IE Galbally, SB Molloy, PW Selleck… - Indoor …, 2016 - Wiley Online Library
This study characterized indoor volatile organic compounds ( VOC s) and investigated the effects of the dwelling characteristics, building materials, occupant activities, and …
Number of citations: 60 onlinelibrary.wiley.com

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